Cas no 2093327-82-1 (cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine)

cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine Chemical and Physical Properties
Names and Identifiers
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- Piperidine, 2-(4-fluorophenyl)-4-(trifluoromethyl)-, (2R,4S)-rel-
- cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine
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- Inchi: 1S/C12H13F4N/c13-10-3-1-8(2-4-10)11-7-9(5-6-17-11)12(14,15)16/h1-4,9,11,17H,5-7H2/t9-,11+/m0/s1
- InChI Key: KDUIGDZBVFTGDZ-GXSJLCMTSA-N
- SMILES: N1CC[C@H](C(F)(F)F)C[C@@H]1C1=CC=C(F)C=C1
Computed Properties
- Exact Mass: 247.09841207g/mol
- Monoisotopic Mass: 247.09841207g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 12Ų
cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6271-100MG |
cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine |
2093327-82-1 | 95% | 100MG |
¥ 2,527.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6271-1G |
cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine |
2093327-82-1 | 95% | 1g |
¥ 10,111.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6271-250MG |
cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine |
2093327-82-1 | 95% | 250MG |
¥ 4,045.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6271-5G |
cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine |
2093327-82-1 | 95% | 5g |
¥ 30,333.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6271-500MG |
cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine |
2093327-82-1 | 95% | 500MG |
¥ 6,745.00 | 2023-04-06 |
cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine Related Literature
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
Additional information on cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine
Cis-2-(4-Fluorophenyl)-4-(Trifluoromethyl)Piperidine: A Comprehensive Overview
Cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine, with CAS No 2093327-82-1, is a structurally unique compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its piperidine ring, a six-membered cyclic amine, which serves as the backbone for two key substituents: a 4-fluorophenyl group at the 2-position and a trifluoromethyl group at the 4-position. The cis configuration of these substituents plays a crucial role in determining the compound's physical properties, reactivity, and potential applications.
The synthesis of cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine involves a series of well-established organic reactions, including nucleophilic substitution, ring-closing metathesis, and selective fluorination. Recent advancements in asymmetric synthesis have enabled the production of this compound with high enantiomeric excess, making it a valuable tool in enantioselective catalysis and drug discovery.
One of the most notable applications of this compound is in the field of medicinal chemistry. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the stability and bioavailability of drug candidates. Similarly, the 4-fluorophenyl group introduces electronic and steric effects that can modulate the compound's interactions with biological targets. Recent studies have demonstrated that cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine exhibits potent inhibitory activity against various enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase.
In addition to its pharmacological applications, this compound has also been explored in materials science. The piperidine ring's flexibility and ability to form hydrogen bonds make it an attractive candidate for designing supramolecular assemblies and self-healing materials. Researchers have recently reported the use of cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine as a building block for constructing stimuli-responsive hydrogels, which show promising potential in drug delivery systems.
The environmental impact of cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine has also been a topic of interest. Studies on its biodegradation pathways have revealed that the trifluoromethyl group significantly slows down microbial degradation due to its strong electron-withdrawing nature. This insight is critical for assessing the compound's ecological footprint and guiding sustainable synthetic practices.
From a synthetic perspective, the development of efficient routes to prepare cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine remains an active area of research. Recent breakthroughs in transition-metal-catalyzed coupling reactions have enabled one-pot syntheses that minimize waste and improve atom economy. These advancements not only enhance the scalability of production but also align with green chemistry principles.
In conclusion, cis-2-(4-fluorophenyl)-4-(trifluoromethyl)piperidine (CAS No 2093327-82-1) stands as a multifaceted compound with diverse applications across chemistry and biology. Its unique structure, combined with recent research advancements, positions it as a valuable asset in drug development, materials science, and sustainable synthesis.
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